molecular formula C7H6F2O B6237022 3,4-difluoro-2-methylphenol CAS No. 1232774-26-3

3,4-difluoro-2-methylphenol

Cat. No.: B6237022
CAS No.: 1232774-26-3
M. Wt: 144.1
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Description

3,4-Difluoro-2-methylphenol (CAS 1232774-26-3) is an organofluorine compound with the molecular formula C7H6F2O and a molecular weight of 144.12 g/mol. This compound serves as a versatile aromatic building block in organic synthesis, particularly valuable for constructing more complex molecular architectures . The presence of both a phenolic hydroxyl group and two fluorine substituents on the aromatic ring defines its reactivity. The fluorine atoms, due to their strong electronegativity, significantly alter the electronic properties of the ring. This enhances the compound's chemical reactivity and can improve lipid solubility, a key factor in the development of pharmaceutical candidates . As a high-purity solid (>97%-98%), it is soluble in most common organic solvents, facilitating its use in various reaction conditions . Its primary research applications include use as a precursor in Schiff base synthesis and as a critical scaffold in medicinal chemistry projects. Incorporating fluorine atoms is a established strategy to modulate a molecule's metabolic stability, bioavailability, and binding affinity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1232774-26-3

Molecular Formula

C7H6F2O

Molecular Weight

144.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,4 Difluoro 2 Methylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for benzene and its derivatives. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com

For 3,4-difluoro-2-methylphenol, the hydroxyl group is the most powerful activating substituent, significantly increasing the nucleophilicity of the ring. libretexts.org Its directing effect, combined with that of the methyl group, strongly favors substitution at the positions ortho and para to the hydroxyl group. The available positions are C6 (ortho to -OH) and C2 (ortho to -OH, occupied by -CH₃). The C4 position (para to -OH) is occupied by a fluorine atom.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Electrophile Probable Major Product
Nitration NO₂⁺ 3,4-Difluoro-2-methyl-6-nitrophenol
Halogenation Br⁺ / Cl⁺ 6-Bromo-3,4-difluoro-2-methylphenol
Sulfonation SO₃ 5,6-Difluoro-3-hydroxy-4-methylbenzenesulfonic acid
Friedel-Crafts Alkylation R⁺ 6-Alkyl-3,4-difluoro-2-methylphenol

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org Unlike the more common electrophilic substitutions, SNAr involves the attack of a nucleophile on the aromatic ring and displacement of a leaving group. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org

In this compound, the fluorine atoms can act as leaving groups in SNAr reactions. The strong electron-withdrawing nature of fluorine activates the ring toward nucleophilic attack.

Influence of Fluorine Substituents on SNAr Reactivity

Fluorine's role in SNAr reactions is paradoxical when compared to other substitution reactions like SN2, where fluoride (B91410) is a poor leaving group. In SNAr, the reactivity of aryl halides often follows the order F > Cl > Br > I. libretexts.org This "element effect" is attributed to the rate-determining step of the reaction, which is the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.comwyzant.com

The high electronegativity of fluorine exerts a powerful inductive effect, which polarizes the carbon-fluorine bond and creates a significant partial positive charge on the ipso-carbon. wyzant.com This makes the carbon atom more electrophilic and susceptible to nucleophilic attack. wyzant.comcsbsju.edu Furthermore, the electron-withdrawing fluorine atom helps to stabilize the negative charge that develops in the aromatic ring of the Meisenheimer intermediate, thus lowering the activation energy of the rate-determining step. stackexchange.com Because the subsequent elimination of the halide to restore aromaticity is fast, the leaving group's ability is less important than its effect on the initial addition step. stackexchange.com

Oxidation and Reduction Chemistry

The functional groups of this compound are susceptible to both oxidation and reduction under appropriate conditions. The phenol (B47542) moiety is particularly prone to oxidation. Mild oxidizing agents can convert phenols into quinones or related compounds. The presence of the methyl group and fluorine atoms can influence the structure of the resulting oxidized products.

Conversely, the aromatic ring can be reduced under forcing conditions, such as high-pressure hydrogenation using catalysts like rhodium or ruthenium, to yield substituted cyclohexanol derivatives. The phenolic hydroxyl group may also be reduced or removed under specific conditions, though this typically requires conversion to an intermediate species.

Selective Functional Group Transformations

Achieving selectivity in the transformation of one functional group in the presence of others is a central challenge in organic synthesis. For this compound, several selective transformations are possible:

O-Alkylation/O-Acylation: The hydroxyl group can be selectively converted into an ether or an ester by reaction with alkyl halides or acyl chlorides, respectively, under basic conditions. This not only modifies the phenol but also serves as a protecting group strategy to prevent its participation in subsequent reactions.

Deoxyfluorination: The phenolic hydroxyl group can be directly replaced by a fluorine atom in a deoxyfluorination reaction. Reagents like PhenoFluor™ or methods involving the conversion to aryl fluorosulfonates followed by nucleophilic fluorination can achieve this transformation, providing access to fluorinated benzene derivatives. acs.orgsigmaaldrich.com

Benzylic Oxidation/Halogenation: The methyl group can be selectively oxidized to a carboxylic acid or halogenated at the benzylic position under radical conditions, while leaving the aromatic ring and hydroxyl group intact, provided the conditions are carefully controlled.

Transition Metal-Catalyzed Coupling Reactions (e.g., cross-coupling)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. umb.eduresearchgate.net While aryl halides are common substrates, phenols can also be used after conversion of the hydroxyl group into a better leaving group, such as a triflate (-OTf) or nonaflate (-ONf). organic-chemistry.orgthieme-connect.com This strategy makes the vast array of available phenols valuable starting materials for reactions like the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings. organic-chemistry.orgthieme-connect.comthermofisher.com

For this compound, the first step is the conversion to its corresponding aryl triflate or nonaflate. This activated intermediate can then be coupled with a variety of organometallic reagents.

Table 2: Potential Cross-Coupling Reactions of this compound Derivatives

Reaction Name Coupling Partner Product Type Catalyst System (Typical)
Suzuki-Miyaura Boronic acids (R-B(OH)₂) Biaryls, Alkyl/Vinyl Arenes Pd catalyst (e.g., Pd(PPh₃)₄), Base
Sonogashira Terminal alkynes (R-C≡CH) Aryl alkynes Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig Amines (R₂NH) Aryl amines Pd catalyst, Ligand (e.g., XPhos), Base

| Stille | Organostannanes (R-SnR'₃) | Biaryls, Vinyl Arenes | Pd catalyst |

These reactions proceed through a catalytic cycle that generally involves oxidative addition of the aryl triflate to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Condensation and Cyclization Reactions

The phenolic hydroxyl group of this compound can act as a nucleophile in various condensation reactions. A classic example is the Williamson ether synthesis, where the corresponding phenoxide ion reacts with an alkyl halide to form an ether.

This reactivity can be harnessed to construct more complex molecules through intramolecular cyclization. For instance, if the phenol is reacted with a substrate containing a second reactive site, a subsequent ring-forming reaction can occur. The ortho-methyl group can also participate in cyclization reactions, such as in the synthesis of heterocyclic systems like chromenes or coumarins, following initial functionalization. These pathways are critical for building polycyclic structures found in many natural products and pharmaceuticals.

Despite a comprehensive search of available scientific literature and patent databases, no specific information was found regarding the chemical reactivity and transformation pathways of this compound in the context of Schiff base or imine formation, nor its direct utilization in heterocyclic ring formation through its phenolic functionality as outlined in the requested article structure.

The performed searches did not yield any published studies, academic papers, or detailed experimental procedures that specifically describe the condensation of this compound with primary amines to form Schiff bases or imines. General principles of imine formation from phenols typically require an aldehyde or ketone functional group, which is absent in this compound. While modifications to the phenol could introduce such functionality, no literature was found detailing this for the specified compound.

Similarly, while patents indicate the use of this compound as a precursor in the synthesis of complex heteroaryl compounds, these examples involve the phenolic oxygen acting as a nucleophile in ether synthesis (a Williamson ether synthesis type reaction) rather than a direct cyclization or condensation reaction that incorporates the phenolic moiety into a new heterocyclic ring as envisioned by the requested outline. The available information is limited to its use as a building block in multi-step syntheses and does not provide the detailed reaction pathways, mechanisms, or research findings necessary to populate the requested sections on its specific reactivity.

Therefore, due to the absence of specific and relevant scientific data on the formation of Schiff bases and imines from this compound and its direct role in heterocyclic ring formation utilizing its phenolic functionality, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues

Fluorinated Aryl Ether Derivatives

The synthesis of the methoxy-substituted analogue, 1,2-difluoro-3-methoxy-4-methylbenzene, is typically achieved through the Williamson ether synthesis. This well-established method involves the deprotonation of the parent phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with a methylating agent.

The reaction proceeds by treating 3,4-difluoro-2-methylphenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like tetrahydrofuran (THF) or acetone. The resulting sodium or potassium 3,4-difluoro-2-methylphenoxide is then reacted with a methyl halide, commonly methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to yield the desired aryl methyl ether. The reaction is generally efficient, providing the product in high yield.

Reaction Scheme: C₇H₆F₂O (this compound) + Base → [C₇H₅F₂O]⁻ (phenoxide intermediate) [C₇H₅F₂O]⁻ + CH₃I → C₈H₈F₂O (1,2-difluoro-3-methoxy-4-methylbenzene) + I⁻

Converting the phenol to an ether has a significant impact on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to the ability of its lone pairs of electrons to participate in resonance with the aromatic ring. chemistrysteps.combyjus.com This high degree of activation can sometimes lead to multiple substitutions or unwanted side reactions. byjus.com

By converting the hydroxyl group to a methoxy group (-OCH₃), the activating effect is slightly attenuated. While the methoxy group is still an ortho, para-director and a potent activator, the steric bulk of the methyl group can influence the regioselectivity of incoming electrophiles. More importantly, the ether linkage serves as a robust protecting group, allowing for chemical modifications at other positions of the molecule that would be incompatible with a free hydroxyl group. The ether can be subsequently cleaved using reagents like hydrogen halides (e.g., HBr) to regenerate the phenol if required. vanderbilt.edu This strategy of protection and deprotection is fundamental in multi-step organic synthesis. lkouniv.ac.in

Halogenated Derivatives Beyond Fluorine (e.g., bromo-substituted analogues)

Introducing additional halogen atoms, such as bromine, onto the this compound ring allows for a systematic study of how different halogens influence molecular properties. Bromination is a common electrophilic aromatic substitution reaction that can be controlled to achieve specific substitution patterns.

The introduction of a bromine atom to the this compound core further modifies the electronic landscape of the molecule. The synthesis of a bromo-substituted analogue, such as 6-bromo-3,4-difluoro-2-methylphenol, is achieved via electrophilic bromination. The reaction typically employs bromine (Br₂) in a suitable solvent, sometimes with a mild Lewis acid catalyst, although the highly activated nature of the phenol ring often makes a catalyst unnecessary. chemistrysteps.combyjus.com

The regiochemical outcome of the bromination is directed by the existing substituents. The strongly activating hydroxyl group directs incoming electrophiles to the ortho and para positions. In this compound, the position para to the hydroxyl group is blocked by a fluorine atom. The two ortho positions are C2 and C6. The C2 position is already substituted with a methyl group. Therefore, electrophilic substitution is strongly favored at the C6 position.

ParameterMethoxy Derivative SynthesisBromo Derivative Synthesis
Product 1,2-difluoro-3-methoxy-4-methylbenzene6-bromo-3,4-difluoro-2-methylphenol
Reaction Type Williamson Ether Synthesis (Nucleophilic Substitution)Electrophilic Aromatic Substitution
Key Reagents Base (e.g., NaH), Methylating Agent (e.g., CH₃I)Electrophile (e.g., Br₂)
Directing Group N/A (reaction at OH group)-OH group (ortho, para-director)
Predicted Regioselectivity N/ASubstitution at C6 position

Complex Molecular Architectures Incorporating this compound as a Building Block

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules. Its phenoxide derivative can act as a nucleophile to displace leaving groups on various scaffolds, leading to the formation of advanced materials and compounds with specific functional properties.

A significant application of substituted phenols is in the synthesis of aryloxyphosphazenes. These are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms and organic side groups linked to the phosphorus atoms. umich.edu The synthesis of a phosphazene derivative using this compound involves the reaction of its corresponding sodium salt with hexachlorocyclotriphosphazene (N₃P₃Cl₆).

The reaction is a nucleophilic substitution where the 3,4-difluoro-2-methylphenoxide ion displaces the chlorine atoms on the phosphazene ring. researchgate.net By controlling the stoichiometry of the reactants, it is possible to substitute a specific number of chlorine atoms, from one to all six. dergipark.org.tr For example, reacting one equivalent of sodium 3,4-difluoro-2-methylphenoxide with hexachlorocyclotriphosphazene would primarily yield the monosubstituted product, pentachloro-(3,4-difluoro-2-methylphenoxy)cyclotriphosphazene.

Reaction Scheme for Monosubstitution: N₃P₃Cl₆ + Na⁺[C₇H₅F₂O]⁻ → N₃P₃Cl₅(OC₇H₅F₂) + NaCl

Construction of Polycyclic Systems

The synthesis of polycyclic systems from substituted phenols like this compound is a significant area of organic synthesis, providing scaffolds for various functional materials and biologically active molecules. Annulation and cycloaddition reactions are primary strategies employed for constructing additional rings onto the existing phenolic framework.

Annulation Reactions: Annulation, the process of building a new ring onto an existing one, can be achieved through various methods. For a substrate such as this compound, reactions that proceed via electrophilic or nucleophilic pathways can be envisioned. For instance, Friedel-Crafts-type reactions could be employed where the phenol acts as the nucleophile. The inherent reactivity of the phenol ring, modulated by its substituents, would direct the regiochemical outcome of the ring closure.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, represents a powerful tool for constructing six-membered rings. While the phenol ring itself is aromatic and generally unreactive as a diene, it can be converted into a more reactive diene precursor. For example, oxidation of the phenol could yield a cyclohexadienone, which can then participate in a Diels-Alder reaction with a suitable dienophile. The substituents on the ring would influence the stability and reactivity of the diene intermediate and the stereoselectivity of the cycloaddition.

Below is a table of representative polycyclic systems that can be synthesized from substituted phenols, illustrating the potential synthetic pathways for derivatives of this compound.

Reaction Type Reactant(s) with Phenol Derivative Resulting Polycyclic System Potential Application
Diels-Alder CycloadditionDienophile (e.g., Maleic anhydride) after oxidation of phenol to a dienoneFused Bicyclic System (e.g., Substituted Naphthalene derivative)Precursor for complex natural products
Pictet-Spengler ReactionAldehyde or Ketone (after conversion of phenol to an aminoethyl ether)Tetrahydroisoquinoline derivativeCore structure in alkaloids
Pechmann Condensationβ-Ketoester (e.g., Ethyl acetoacetate)Coumarin derivativePharmaceuticals, fragrances
Friedel-Crafts Acylation/AlkylationDicarboxylic acid anhydride or DihaloalkaneAnthraquinone or Xanthene derivativeDyes, functional materials

This table presents theoretical applications of general synthetic methods to a substituted phenol like this compound.

Structure-Reactivity Correlations in Derived Compounds

The reactivity of compounds derived from this compound is dictated by the interplay of the electronic effects of the hydroxyl, methyl, and fluorine substituents on the aromatic ring. These groups influence the electron density of the ring and direct the regioselectivity of subsequent chemical transformations.

Hydroxyl (-OH) group: This group is a strong activator of the aromatic ring for electrophilic aromatic substitution. It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the ring, and a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. The resonance effect is dominant, making the ortho and para positions significantly more nucleophilic. libretexts.orglibretexts.org

Methyl (-CH₃) group: This alkyl group is a weak activator. It donates electron density primarily through a weak inductive effect (+I) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

Fluorine (-F) atoms: Halogens like fluorine present a case of competing effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. libretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.org For halogens, the inductive deactivation is generally stronger than the resonance activation. libretexts.org

Reactivity and Regioselectivity: In this compound, the available positions for electrophilic substitution are C5 and C6.

The powerful activating and ortho, para-directing -OH group at C1 strongly favors substitution at the ortho position, C6.

The weakly activating -CH₃ group at C2 directs to its para position, C5.

The deactivating -F at C3 directs to its ortho position (C2, blocked) and its para position, C6.

The deactivating -F at C4 directs to its ortho position, C5.

Furthermore, the presence of fluorine atoms can make derivatives of this compound substrates for nucleophilic aromatic substitution (SNAr). While the phenol must first be converted to a derivative with a better leaving group (e.g., a fluorosulfonate), the electron-withdrawing nature of the substituents can stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution of one of the fluorine atoms by a strong nucleophile. acs.orglibretexts.org

The electronic properties of the substituents are summarized in the table below.

Substituent Position Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
-OH1-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-CH₃2+I (Donating)N/A (Hyperconjugation)ActivatingOrtho, Para
-F3-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-F4-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para

Spectroscopic Characterization Methodologies for 3,4 Difluoro 2 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,4-difluoro-2-methylphenol. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, this technique provides atom-specific information regarding chemical environment, connectivity, and spatial relationships. For derivatives, such as those involving phosphazene structures, ³¹P NMR becomes crucial.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally found in the region of 4.5-8.0 ppm.

Aromatic Protons (-C₆H₂-): The two aromatic protons are in different chemical environments and will couple to each other and to the adjacent fluorine atoms. The proton at position 5 (H-5) is expected to be a doublet of doublets due to coupling with H-6 and the fluorine at position 4 (F-4). The proton at position 6 (H-6) will also be complex, coupling to H-5 and the fluorine at position 3 (F-3). Their chemical shifts typically lie between 6.5 and 7.5 ppm. For comparison, in 2-methylphenol, the aromatic protons appear in the range of 6.77 to 7.13 ppm. rsc.org

Methyl Protons (-CH₃): The methyl group protons are shielded and appear as a sharp singlet further upfield, typically around 2.1-2.4 ppm. rsc.orgfoodb.ca

The integration of these signals confirms the ratio of protons in the molecule (1:1:1:3 for OH, H-5, H-6, and CH₃, respectively).

Table 1: Predicted ¹H NMR Spectral Data for this compound Data estimated based on analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OH4.5 - 8.0Broad SingletN/A
H-56.7 - 7.2Doublet of Doublets (dd)J(H-H), J(H-F)
H-66.8 - 7.3Multiplet (m)J(H-H), J(H-F)
-CH₃2.1 - 2.4Singlet (s)N/A

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Aromatic Carbons: The seven carbon atoms in the molecule are chemically non-equivalent and will result in seven distinct signals.

The carbon bearing the hydroxyl group (C-1) is expected to be the most deshielded of the aromatic carbons, appearing around 150-155 ppm. docbrown.info

The carbons directly bonded to fluorine (C-3 and C-4) will show large C-F coupling constants and will be significantly deshielded, appearing in the 140-160 ppm region.

The carbon with the methyl group (C-2) will be found around 125-130 ppm.

The remaining aromatic carbons (C-5, C-6) will appear in the typical aromatic region of 115-130 ppm. rsc.orgdocbrown.info

Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear at a high field (upfield), typically in the range of 15-20 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data estimated based on analogous compounds like 4-fluoro-2-methylphenol and phenol (B47542). docbrown.infochemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-OH)150 - 155
C-2 (-CH₃)125 - 130
C-3 (-F)145 - 155 (with C-F coupling)
C-4 (-F)140 - 150 (with C-F coupling)
C-5115 - 125
C-6120 - 130
-CH₃15 - 20

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il The chemical shifts are highly sensitive to the electronic environment. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-3 and C-4 positions.

The chemical shifts for fluorine atoms on an aromatic ring typically appear between -100 and -170 ppm relative to a CFCl₃ standard. nih.govcolorado.edu The signals will likely appear as complex multiplets due to coupling with each other (F-F coupling) and with nearby aromatic protons (H-F coupling). The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, making it a powerful tool for confirming the substitution pattern of fluorinated aromatics. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Data estimated based on typical values for fluoroaromatic compounds.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
F-3-130 to -150Multiplet
F-4-135 to -155Multiplet

Phosphorus-31 (³¹P) NMR for Phosphazene Derivatives

For derivatives of this compound, such as those formed by reaction with hexachlorocyclotriphosphazene (N₃P₃Cl₆), Phosphorus-31 (³¹P) NMR is the most informative characterization technique. The chemical shift of a phosphorus atom is highly dependent on the nature of the substituents attached to it.

When a phenoxy group replaces a chlorine atom on the phosphazene ring, the ³¹P NMR spectrum exhibits characteristic changes. The spectrum can confirm the degree of substitution and, in many cases, the isomeric nature of the products (geminal vs. non-geminal). nih.gov

P(Cl)₂ Center: Unsubstituted phosphorus atoms in the ring typically show a singlet around 20 ppm for N₃P₃Cl₆. mdpi.com

P(Cl)(OAr) Center: A phosphorus atom where one chlorine has been substituted by a phenoxy group will shift significantly. For mono-substituted phenoxycyclophosphazenes, this phosphorus atom typically gives a signal in the range of 8-10 ppm. nih.gov

P(OAr)₂ Center: Geminal disubstitution would result in another characteristic shift.

The spectra often exhibit complex spin systems (e.g., AX₂, ABX) due to P-P coupling through the nitrogen atoms of the ring, providing further structural information. For example, in fully substituted hexa(phenoxy)cyclotriphosphazene, a singlet is observed around 8.55 ppm. nih.gov

Table 4: Representative ³¹P NMR Chemical Shifts for Phenoxy-Substituted Cyclotriphosphazenes Data from related phenoxy phosphazene compounds. nih.govmdpi.comdergipark.org.tr

Phosphazene Structure / Phosphorus EnvironmentTypical Chemical Shift (δ, ppm)Spin System
N₃P₃Cl₆~19.9Singlet
N₃P₃Cl₅(OAr)P(OAr)Cl: 8-10, PCl₂: 22-24AX₂ System
N₃P₃(OAr)₆~8.5Singlet
Penta-substituted P(OAr)₂ (geminal)Doublet: 4.8-6.0AMX or ABX
Penta-substituted P(OAr)Cl (non-geminal)Triplet: 20.0-21.5AMX or ABX

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its specific functional groups. Analysis of a similar molecule, 2,3-difluoro phenol, provides a strong basis for assignments. nih.gov

O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group will appear in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring are typically found just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range. vscht.cz

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in several sharp, moderate-intensity bands in the 1450-1620 cm⁻¹ region. rsc.org

C-F Stretch: The carbon-fluorine stretching vibrations give rise to strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-O Stretch: The stretching of the C-O bond of the phenol will produce a strong band in the 1200-1260 cm⁻¹ region.

Table 5: Predicted FT-IR Absorption Bands for this compound Data estimated based on characteristic group frequencies and data for analogous compounds. nih.govvscht.cz

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchPhenolic -OH3200 - 3600Strong, Broad
C-H StretchAromatic3030 - 3100Medium
C-H StretchMethyl (-CH₃)2850 - 2960Medium
C=C StretchAromatic Ring1450 - 1620Medium to Strong, Sharp
C-O StretchPhenolic C-O1200 - 1260Strong
C-F StretchAryl-F1100 - 1300Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. spectroscopyonline.commdpi.com The analysis of solid-state materials like this compound involves probing phonons, which are quanta of crystal lattice vibrations. spectroscopyonline.com These vibrations can be categorized into external lattice modes (collective motions of molecules) and internal lattice modes (vibrations within the molecule itself). spectroscopyonline.com

Table 1: Predicted Key Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
O-H Stretch 3200-3600 Stretching vibration of the hydroxyl group, often broad.
C-H Stretch (Aromatic) 3000-3100 Stretching of carbon-hydrogen bonds on the benzene ring.
C-H Stretch (Methyl) 2850-3000 Symmetric and asymmetric stretching of C-H bonds in the CH₃ group.
Aromatic Ring Stretch 1400-1650 C=C stretching vibrations within the benzene ring.
C-F Stretch 1100-1400 Stretching vibrations of the carbon-fluorine bonds.
O-H Bend 1150-1250 In-plane bending of the hydroxyl group.

Note: The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio to several decimal places, providing the 'exact mass' of a molecule rather than a nominal or integer mass. bioanalysis-zone.comresearchgate.net This high precision allows for the determination of a compound's elemental formula, as molecules with the same nominal mass but different elemental compositions will have distinguishably different exact masses. bioanalysis-zone.comnih.gov For this compound (C₇H₆F₂O), HRMS can confirm its composition by matching the experimentally measured mass with the theoretically calculated exact mass.

The calculation relies on the precise masses of the most abundant isotopes of each element. bioanalysis-zone.com

Table 2: Calculation of Theoretical Exact Mass for this compound

Element Count Monoisotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 7 12.000000 84.000000
Hydrogen (¹H) 6 1.007825 6.046950
Fluorine (¹⁹F) 2 18.998403 37.996806
Oxygen (¹⁶O) 1 15.994915 15.994915

| Total Exact Mass | | | 144.038671 |

An HRMS measurement yielding a mass extremely close to 144.0387 Da would provide strong evidence for the presence and elemental formula of this compound. measurlabs.comthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ub.edunih.gov It is widely used to confirm the identity of compounds and assess the purity of a sample. sciex.comresearchgate.net

In a typical LC-MS analysis of this compound, the sample is first injected into an HPLC system. The stationary phase (e.g., C18) and mobile phase are chosen to effectively separate the target compound from any impurities, starting materials, or byproducts. nih.govlcms.cz As the separated components elute from the chromatography column, they are introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI). The mass spectrometer then detects the m/z value of the eluting compound. The identity of this compound is confirmed if a peak appears at its expected retention time with the corresponding m/z of its molecular ion (e.g., [M-H]⁻ at m/z 143.0314 in negative ion mode). The purity of the sample is determined by integrating the area of the target compound's peak relative to the total area of all detected peaks. ub.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a detailed model of the molecular structure and its packing within the crystal lattice can be generated. nuph.edu.uamkuniversity.ac.in

For this compound, a successful crystallographic analysis would provide exact bond lengths, bond angles, and torsion angles. This data confirms the molecular connectivity and conformation in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged relative to one another in the crystal lattice. weizmann.ac.il This packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. nuph.edu.uamkuniversity.ac.in For a substituted phenol like this compound, the hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). libretexts.orgslideshare.net The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. libretexts.orgcutm.ac.in

The chromophore in this compound is the substituted benzene ring. The primary electronic transitions observed in such aromatic systems are π → π* transitions, which involve the excitation of an electron from a bonding (π) molecular orbital to an antibonding (π) molecular orbital. cutm.ac.inlibretexts.org The presence of the hydroxyl group, an auxochrome with non-bonding (n) electrons, may also allow for n → π transitions, although these are typically much weaker in intensity. slideshare.netcutm.ac.in

The substitution pattern on the benzene ring, including the fluorine atoms and the methyl group, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). A typical UV-Vis spectrum for a substituted phenol would show strong absorption bands in the near-UV region (approximately 200-300 nm).

Table 3: Common Electronic Transitions in Aromatic Compounds

Transition Description Typical Energy Requirement Expected Wavelength Region
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. High ~200-300 nm

Note: The specific λmax values and molar absorptivity are dependent on the solvent used for the analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized or isolated compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the proposed chemical formula. For this compound, with a molecular formula of C₇H₆F₂O, this comparison is crucial for confirming its atomic composition.

The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis. In this process, a precisely weighed sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen oxides—are then passed through a series of traps or detectors to quantify each component. From these measurements, the percentage of each element in the original sample can be calculated. It is important to note that the accepted deviation between the found and calculated elemental analysis results is typically within ±0.4%.

While fluorine is not determined by standard combustion analysis for CHN, its presence and quantity can be ascertained through other methods, such as ion-selective electrode analysis or specialized combustion techniques designed for halogen-containing compounds.

Below is a data table outlining the theoretical elemental composition of this compound. In a research setting, these calculated values would be compared against the experimental data obtained from an elemental analyzer to validate the empirical formula.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011784.07758.35%
HydrogenH1.00866.0484.20%
FluorineF18.998237.99626.36%
OxygenO15.999115.99911.10%
Total 144.120 100.00%

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the separation and purification of individual compounds from a mixture. The two primary techniques employed for a compound like this compound are Thin-Layer Chromatography (TLC) and Column Chromatography.

Thin-Layer Chromatography (TLC)

TLC is a rapid and sensitive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).

For phenolic compounds, silica gel is a commonly used stationary phase due to its polar nature. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common solvent system for phenols is a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation of the components.

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation and subsequent column chromatography, an Rf value between 0.3 and 0.7 is generally considered ideal. A hypothetical TLC experiment for the purification of this compound from a reaction mixture is detailed in the table below.

CompoundPolarityExpected Rf in Hexane/Ethyl Acetate (4:1)Observations
Starting Material (less polar)Lower~0.8Travels further up the plate.
This compound Moderate ~0.5 Well-separated from other components.
Impurity (more polar)Higher~0.2Remains closer to the baseline.

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. The principles are similar to TLC, with the stationary phase (e.g., silica gel) packed into a vertical glass column. The mixture is loaded onto the top of the column, and the mobile phase is passed through the column, either by gravity or under pressure (flash chromatography).

The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation into distinct bands. These separated components are then collected in sequential fractions as they exit the column (elute).

The choice of solvent system for column chromatography is often guided by preliminary TLC experiments. A solvent system that provides a good separation and an appropriate Rf value for the target compound on a TLC plate is a good starting point for the column. For the purification of this compound, a gradient elution might be employed, where the polarity of the mobile phase is gradually increased over time to effectively separate compounds with a wider range of polarities.

A typical procedure for the column chromatographic purification of this compound is outlined below.

StepParameterDescription
Stationary Phase MaterialSilica gel (60-120 mesh)
Column Dimensions30 cm length x 3 cm diameter
Mobile Phase (Eluent) Initial SolventHexane
Elution GradientGradually increasing the percentage of ethyl acetate in hexane (e.g., from 0% to 20%)
Sample Loading MethodThe crude product is dissolved in a minimal amount of the initial eluent and carefully loaded onto the top of the silica gel bed.
Elution and Fraction Collection Flow RateApproximately 5-10 mL/minute
Fraction Size20 mL per fraction
Analysis of Fractions MethodEach fraction is analyzed by TLC to identify those containing the pure this compound.
Product Isolation ProcedureFractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Computational and Theoretical Investigations of 3,4 Difluoro 2 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool in computational chemistry to predict molecular geometries, energies, and other properties. elixirpublishers.com For 3,4-difluoro-2-methylphenol, DFT calculations would provide the most stable three-dimensional arrangement of its atoms (optimized geometry) and a detailed map of its electron distribution.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. wikipedia.orgirjweb.com A small gap suggests high chemical reactivity and low stability, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. irjweb.com Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to be involved in electron-donating and electron-accepting interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent neutral potential. researchgate.net

For this compound, an MEP map would identify the most electron-rich sites, likely around the oxygen and fluorine atoms, and electron-poor sites, such as the hydroxyl hydrogen. This provides valuable insight into the molecule's reactivity and how it would interact with other molecules. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized, Lewis-like structures (i.e., bonds and lone pairs). uni-muenchen.de It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

The strength of these donor-acceptor interactions is quantified by second-order perturbation theory, which calculates a stabilization energy (E(2)). wisc.edu A higher E(2) value indicates a stronger interaction and greater electron delocalization. For this compound, NBO analysis would quantify the polarity of its bonds, the hybridization of its atoms, and the stabilizing effects of intramolecular charge transfer, such as interactions involving the lone pairs on the oxygen and fluorine atoms with anti-bonding orbitals in the aromatic ring. researchgate.net

Non-Linear Optical (NLO) Properties Simulation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. mdpi.comnih.gov Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties. mdpi.com

Computational simulations, typically using DFT, can predict a molecule's NLO response by calculating key parameters like the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. nih.gov A simulation of this compound would determine its potential as an NLO material by quantifying these parameters, providing a theoretical basis for its suitability in optical device applications.

Studies on Intermolecular Interactions

Intermolecular interactions are the forces that mediate attraction and repulsion between neighboring molecules. These forces, such as hydrogen bonds and van der Waals forces, govern the physical properties of a substance, including its crystal structure, boiling point, and solubility. rsc.org Computational studies can model these interactions to understand how molecules assemble in the solid state.

C-H...F Hydrogen Bonding in Supramolecular Assemblies

While the O-H group on the phenol (B47542) is the primary hydrogen bond donor, weaker interactions like C-H···F hydrogen bonds can also play a significant role in the formation of supramolecular structures. researchgate.net In these interactions, a carbon-bound hydrogen atom acts as the donor, and an electronegative fluorine atom acts as the acceptor.

Theoretical Prediction of Reaction Mechanisms and Pathways

The prediction of reaction mechanisms for a molecule like this compound would heavily rely on quantum mechanical calculations. These methods allow for the detailed examination of the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

A primary tool in this endeavor is Density Functional Theory (DFT) . DFT calculations can be employed to determine the geometries of reactants, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier, known as the activation energy, provides a quantitative measure of the reaction rate, indicating how quickly the reaction is likely to proceed. For this compound, this could be applied to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group.

For instance, in studying the reaction of this compound with an electrophile, DFT calculations could predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the hydroxyl group, taking into account the electronic effects of the fluorine and methyl substituents. The calculated energies of the possible intermediates and transition states would reveal the most favorable reaction pathway.

Table 1: Hypothetical DFT Investigation of Electrophilic Aromatic Substitution of this compound

Position of Electrophilic AttackCalculated Relative Activation Energy (kcal/mol)Predicted Major Product
C5 (ortho to -OH)Lower5-substituted-3,4-difluoro-2-methylphenol
C6 (ortho to -OH)Higher6-substituted-3,4-difluoro-2-methylphenol

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

In Silico Modeling and Predictions of Molecular Behavior

In silico modeling encompasses a broad range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods can provide insights into its physical properties, intermolecular interactions, and potential biological activity.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed picture of the molecule's conformational changes, vibrations, and interactions with its environment.

For this compound, MD simulations could be used to study its behavior in different solvents, predicting properties such as its diffusion coefficient and radial distribution functions. This information is valuable for understanding its solubility and how it interacts with other molecules in a solution.

Table 2: Predicted Molecular Properties of this compound from In Silico Modeling

PropertyPredicted ValueMethod
Dipole Moment~2.5 DDFT (B3LYP/6-31G)
Polarizability~12 ųDFT (B3LYP/6-31G)
Hydrogen Bond Donor StrengthModerateMD Simulation
Hydrogen Bond Acceptor StrengthModerateMD Simulation

Note: These are estimated values based on typical results for similar molecules. Precise values would require dedicated computational studies.

Another important aspect of in silico modeling is the prediction of molecular properties through Quantitative Structure-Activity Relationship (QSAR) models. While not a direct simulation of molecular behavior, QSAR models use statistical methods to correlate the chemical structure of a molecule with its biological activity or physical properties. If a dataset of related phenol compounds with known properties were available, a QSAR model could be developed to predict the properties of this compound based on its unique structural features.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

Recent advancements in medicinal chemistry have highlighted the significance of 3,4-difluoro-2-methylphenol as a crucial building block in the synthesis of complex heteroaryl compounds. Specifically, this compound has been identified as a key intermediate in the development of novel therapeutic agents.

In the synthesis of certain heteroaryl compounds aimed at treating pain, this compound plays a pivotal role. google.comgoogle.com Patent literature demonstrates its use in the creation of complex molecules that are designed to act as inhibitors of sodium channels. google.com The synthetic pathways outlined in these documents show that this compound is a precursor to more complex structures, such as 2-(3,4-difluoro-2-methyl-phenoxy)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid. google.com The fluorinated phenol (B47542) moiety is incorporated into the final molecule, suggesting that its electronic properties are essential for the desired biological activity of the end compound.

The following table provides an overview of a synthetic application of this compound.

Product Application of this compound Therapeutic Target
Heteroaryl compoundsServes as a key intermediate in the synthesis. google.comgoogle.comSodium channel inhibitors for pain treatment. google.com

Due to a lack of specific research data in the public domain concerning this compound, the following sections cannot be elaborated upon at this time:

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds is crucial for the pharmaceutical, agrochemical, and materials science industries. researchgate.net Traditional methods for producing these compounds often involve harsh conditions or reagents that are not environmentally friendly. google.com Consequently, a major research thrust is the development of sustainable synthetic routes. For a compound like 3,4-difluoro-2-methylphenol, future research will likely focus on greener alternatives to classical methods.

Key areas of development include:

Nucleophilic Fluorination of Phenols: One promising sustainable approach is the direct nucleophilic deoxyfluorination of phenol (B47542) derivatives. acs.org This can be achieved by converting the phenol into an aryl fluorosulfate intermediate, which then reacts with a fluoride (B91410) source. acs.org The use of inexpensive and abundant reagents like sulfuryl fluoride (SO₂F₂) aligns with the principles of green chemistry. acs.org

Catalytic Methods: Developing catalytic systems that can achieve fluorination with high selectivity and efficiency is a primary goal. This includes palladium-catalyzed reactions of phenol derivatives, which can be promoted by reagents that generate a nucleophilic fluoride ion in situ. nih.gov

Avoiding PFAS Reagents: Future synthesis protocols are expected to avoid per- and polyfluoroalkyl substances (PFAS) due to regulatory concerns. nih.gov Research into methods that use simple fluoride salts, such as cesium fluoride, as the fluorine source in continuous flow systems presents a more environmentally benign alternative. sciencedaily.com

The industrial production of poly-fluorinated phenols has traditionally been challenging, leading to high costs and slow research progress. google.com Modern methods aim to achieve high yield and purity while minimizing environmental impact. google.com

Mechanochemical Approaches for Compound Derivatization

Mechanochemistry, which uses mechanical force to induce chemical reactions, is emerging as a powerful sustainable alternative to traditional solvent-based synthesis. researchgate.netchemistryworld.com This approach is particularly advantageous for solid-state reactions, often reducing or eliminating the need for hazardous solvents and lowering energy consumption.

For this compound, mechanochemical methods could offer novel pathways for derivatization:

Deoxygenative Cross-Coupling: Phenols are typically inert, but mechanochemical ball milling can increase their reactivity. mdpi.com Ruthenium-catalyzed deoxygenative borylation of unprotected phenols has been demonstrated under mechanochemical conditions, allowing the phenolic -OH group to be replaced with a boronic ester. mdpi.com This could be extended to a one-pot Suzuki-Miyaura type cross-coupling to form biaryl structures. mdpi.com

Difluoromethylation: Mechanochemically generated difluorocarbene can react with ketones to form difluoromethyl enol ethers. nih.gov While not directly applicable to the phenol itself without prior modification, this demonstrates the potential of mechanochemistry to create complex fluorinated motifs that could be incorporated into derivatives of this compound.

Solvent-Free Synthesis: High-speed ball milling has been used for the solvent-free synthesis of various organic compounds, offering advantages in safety, operational simplicity, and functional group tolerance. researchgate.net This technique could be explored for reactions involving the hydroxyl or aromatic C-H bonds of this compound.

Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is essential for the precise and selective functionalization of complex molecules like this compound. The fluorine atoms on the aromatic ring influence its electronic properties and reactivity, making selective transformations a key challenge.

Future research could leverage several catalytic strategies:

C-F Bond Functionalization: While C-F bonds are strong, methods for their selective activation and transformation are being developed. nih.gov Frustrated Lewis Pair (FLP) catalysis, for instance, has been used for the monoselective C-F functionalization in polyfluorocarbons. researchgate.net

Directed C-H Functionalization: The hydroxyl and methyl groups on the ring could act as directing groups to achieve regioselective functionalization of the C-H bonds on the aromatic ring.

Photochemical Permutation: Recent studies have shown that meta-substituted phenols can be rearranged to their ortho or para isomers through photochemical methods in the presence of Lewis or Brønsted acids. nih.gov This strategy could potentially be used to synthesize isomers of this compound from a different precursor.

Copper-Catalyzed Difluoroalkylation: Modular catalytic strategies, such as copper-catalyzed difluorocarbene transfer, offer a new paradigm for creating valuable CF₂-containing structures from widely available feedstocks. researchgate.net

Computational Chemistry in Predictive Synthesis and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules. nih.gov For this compound, computational studies can provide valuable insights that guide experimental work.

Key applications of computational chemistry include:

Predicting Reactivity: DFT calculations can be used to study the electronic structure and predict the most reactive sites for electrophilic or nucleophilic attack. researchgate.net The presence of fluorine atoms significantly affects the physicochemical properties of aromatic molecules. researchgate.net For instance, DFT studies on fluorinated graphene have shown that standard methods can fail to predict magnetic properties correctly due to self-interaction errors, highlighting the need for advanced computational approaches like hybrid DFT. aps.org

Mechanism Elucidation: Computational modeling can help elucidate reaction mechanisms. For example, DFT studies have been used to investigate the feasibility of Ru-catalyzed deoxygenative borylation of phenols, revealing the thermodynamic and kinetic aspects of the process under mechanochemical conditions. mdpi.com

Predicting Molecular Properties: Calculations can predict various properties, including bond lengths, bond angles, and spectroscopic characteristics (NMR). researchgate.netnih.gov This is valuable for characterizing new derivatives and understanding the structural impact of fluorine substitution. nih.gov

Materials Design: By simulating intermolecular interactions, computational chemistry can aid in the design of new materials, such as co-crystals or polymers, with desired properties.

Exploration of Novel Intermolecular Interactions in Supramolecular Architectures

The study of intermolecular interactions is central to supramolecular chemistry and crystal engineering. tue.nl The specific arrangement of functional groups in this compound—a hydroxyl group (hydrogen bond donor and acceptor), fluorine atoms (potential halogen bond acceptors and participants in C-H···F interactions), and an aromatic ring (π-π stacking)—makes it a compelling candidate for constructing novel supramolecular architectures.

Future research in this area could focus on:

Hydrogen and Halogen Bonding: The interplay between hydrogen bonds (O-H···O) and halogen-related interactions (C-H···F) is critical in determining the crystal packing of halogenated phenols. acs.orgd-nb.info Studies on similar molecules like 2,6-dihalogenated phenols have shown that these interactions dominate the crystal structure. d-nb.info

Aryl···Perfluoroaryl Stacking: The electron-deficient nature of the difluorinated ring could promote strong π-π stacking interactions with electron-rich aromatic systems, a common strategy in the design of co-crystals. mostwiedzy.pl

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions in molecular crystals, providing a detailed picture of how molecules pack and interact with their neighbors. nih.gov Applying this analysis to this compound and its derivatives would reveal the hierarchy and nature of the non-covalent forces at play. researchgate.net

The systematic study of these interactions could lead to the design of new functional materials, such as liquid crystals or organic semiconductors, based on this compound as a core building block.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆F₂O nih.gov
Molecular Weight 144.12 g/mol nih.gov
CAS Number 1232774-26-3 frontierspecialtychemicals.com
Appearance Off-white solid frontierspecialtychemicals.com
IUPAC Name This compound nih.gov
SMILES CC1=C(C=CC(=C1F)F)O nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 0 nih.gov
XLogP3 2.1 nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.